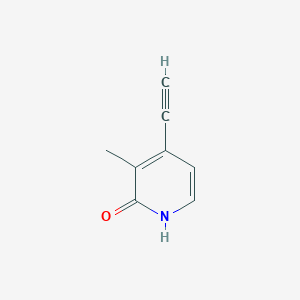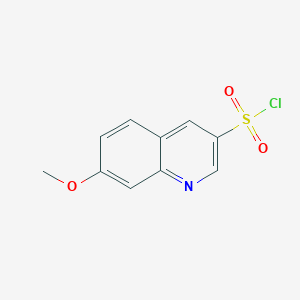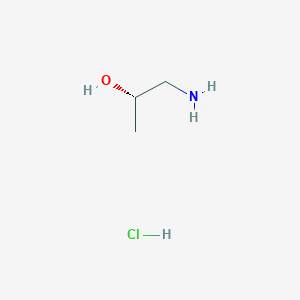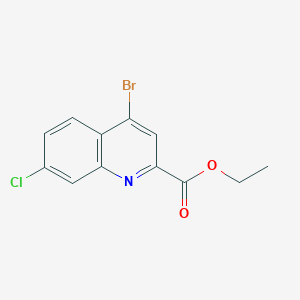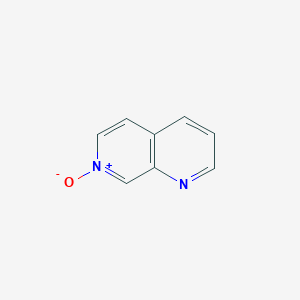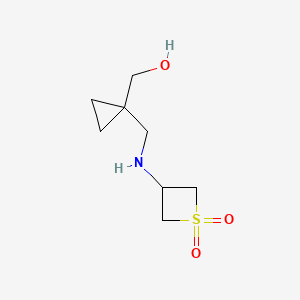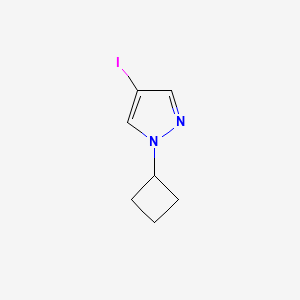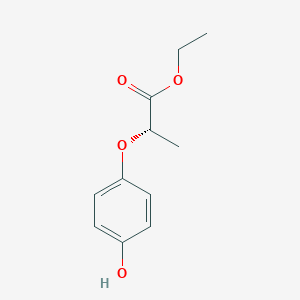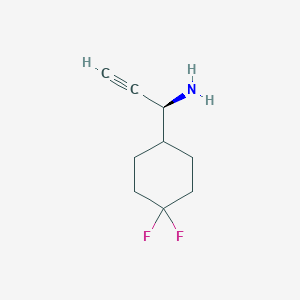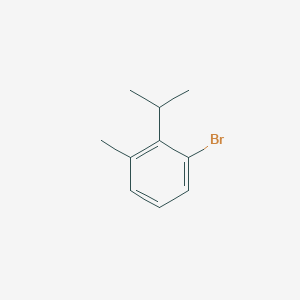
1-Bromo-2-isopropyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-isopropyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-isopropyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-isopropyl-3-methylphenol if hydroxide is the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is 2-isopropyl-3-methylbenzene.
Applications De Recherche Scientifique
1-Bromo-2-isopropyl-3-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-isopropyl-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution by stabilizing the intermediate carbocation. The isopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylbenzene: Lacks the isopropyl group, leading to different reactivity and applications.
1-Bromo-3-methylbenzene: The position of the methyl group affects the compound’s chemical behavior.
1-Bromo-2-isopropylbenzene: Lacks the methyl group, which can influence its physical and chemical properties.
Uniqueness: The presence of both isopropyl and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C10H13Br |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
1-bromo-3-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
Clé InChI |
AXUGZRPIYMCWPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


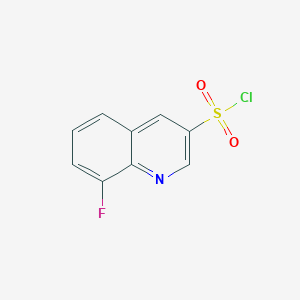

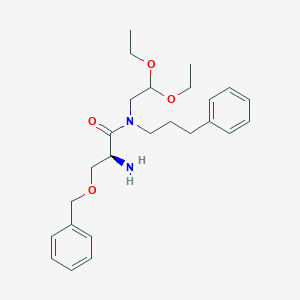
![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
